An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of N-Methyl-2-fluoro-2-iodoacetamide
An In-depth Technical Guide to the Chemical Properties and Synthetic Pathways of N-Methyl-2-fluoro-2-iodoacetamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted chemical properties, potential synthetic routes, and anticipated reactivity of N-Methyl-2-fluoro-2-iodoacetamide. As a novel or sparsely documented compound, this guide synthesizes information from structurally related analogs to offer a robust theoretical framework for researchers and professionals in drug development and chemical synthesis. The unique combination of fluorine and iodine on the α-carbon of an N-methylamide moiety suggests significant potential for this molecule as a versatile chemical probe and a building block in medicinal chemistry.
Introduction and Molecular Architecture
N-Methyl-2-fluoro-2-iodoacetamide is a halogenated amide with the chemical formula C₃H₅FINO. The presence of both a fluorine and an iodine atom on the carbon adjacent to the carbonyl group creates a chiral center and imparts unique electronic properties that are anticipated to influence its reactivity and biological interactions significantly.
Systematic IUPAC Name: N-methyl-2-fluoro-2-iodoacetamide
Predicted Molecular Structure:
Caption: Predicted 2D structure of N-Methyl-2-fluoro-2-iodoacetamide.
Predicted Physicochemical Properties
The physical and chemical properties of N-Methyl-2-fluoro-2-iodoacetamide are not experimentally documented in publicly available literature. However, by examining its close analogs, N-Methyl-2,2,2-trifluoroacetamide and 2-iodo-N-methylacetamide, we can extrapolate a set of predicted properties.
| Property | Predicted Value for N-Methyl-2-fluoro-2-iodoacetamide | N-Methyl-2,2,2-trifluoroacetamide[1][2] | 2-iodo-N-methylacetamide |
| Molecular Weight | 216.98 g/mol | 127.07 g/mol | 198.99 g/mol |
| Appearance | Predicted to be a white to off-white solid | White crystalline powder | Not specified |
| Melting Point | 60-80 °C (estimated) | 49-51 °C | Not specified |
| Boiling Point | > 160 °C (with potential decomposition) | 156-157 °C | Not specified |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, Acetone) and moderately soluble in less polar solvents (e.g., Dichloromethane, Ethyl Acetate). Likely sparingly soluble in water. | Soluble in THF and Acetone | Not specified |
Proposed Synthetic Pathways
The synthesis of N-Methyl-2-fluoro-2-iodoacetamide likely requires a multi-step approach, leveraging modern fluorination and iodination techniques. A plausible synthetic strategy would involve the initial preparation of a fluorinated precursor followed by iodination.
Synthesis of N-Methyl-2-fluoroacetamide (Precursor)
The synthesis of the fluorinated precursor can be envisioned starting from N-methylacetamide.
Caption: Proposed synthesis of the N-Methyl-2-fluoroacetamide precursor.
Experimental Protocol (Proposed):
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Enolate Formation: Dissolve N-methylacetamide in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
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Slowly add a solution of Lithium diisopropylamide (LDA) in THF to the reaction mixture to generate the corresponding enolate.
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Fluorination: Add a solution of an electrophilic fluorine source, such as Selectfluor®, to the enolate solution.
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Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Iodination of N-Methyl-2-fluoroacetamide
The final step involves the iodination of the α-carbon. This can be achieved by generating an enolate from N-Methyl-2-fluoroacetamide followed by trapping with an electrophilic iodine source.
Caption: Proposed final iodination step to yield the target compound.
Experimental Protocol (Proposed):
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Enolate Formation: Dissolve the purified N-Methyl-2-fluoroacetamide in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of LDA in THF to the reaction mixture.
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Iodination: Add a solution of iodine (I₂) in THF to the enolate solution.
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Monitor the reaction by TLC. Upon completion, allow the mixture to warm to room temperature.
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Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The final product, N-Methyl-2-fluoro-2-iodoacetamide, can be purified by column chromatography.
Anticipated Reactivity and Mechanistic Insights
The reactivity of N-Methyl-2-fluoro-2-iodoacetamide is expected to be dominated by the two halogen substituents on the α-carbon.
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Nucleophilic Substitution: The iodine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This could be a valuable feature for covalent modification of biological macromolecules, such as proteins, by reacting with nucleophilic residues like cysteine. The presence of the electron-withdrawing fluorine atom would likely enhance the electrophilicity of the α-carbon, potentially increasing its reactivity towards nucleophiles. Iodoacetamide and its derivatives are known to react with the N-terminal amino groups and other protic functional groups in peptides.[3][4]
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Radical Reactions: The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon exposure to radical initiators or light, suggesting potential utility in radical-mediated C-C bond-forming reactions.
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Organometallic Chemistry: α-halo-α,α-difluoromethyl ketones, which are structurally similar, have been shown to participate in copper-promoted reactions to form new carbon-carbon bonds.[5] This suggests that N-Methyl-2-fluoro-2-iodoacetamide could be a valuable precursor in organometallic cross-coupling reactions.
Caption: Predicted reactivity pathways for N-Methyl-2-fluoro-2-iodoacetamide.
Potential Applications in Research and Development
The unique structural features of N-Methyl-2-fluoro-2-iodoacetamide suggest several promising applications:
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Chemical Biology and Drug Discovery: As a potential covalent modifier of proteins, it could be used to develop novel enzyme inhibitors or probes to study protein function. The iodoacetamide moiety is a known reactive group for cysteine residues.[6][7] The introduction of fluorine can alter the pharmacokinetic properties of a molecule, potentially improving metabolic stability and cell permeability.[8]
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Synthetic Chemistry: The compound can serve as a versatile building block for the synthesis of more complex fluorinated molecules. Its ability to participate in nucleophilic substitution, radical reactions, and organometallic coupling reactions makes it a valuable synthetic intermediate.
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¹⁹F NMR Spectroscopy: The presence of a fluorine atom allows for the use of ¹⁹F NMR spectroscopy to study its interactions with biological targets or to monitor its conversion in chemical reactions, offering a sensitive and background-free analytical window.
Safety and Handling
While specific toxicity data for N-Methyl-2-fluoro-2-iodoacetamide is unavailable, its structural analogs provide important safety considerations. Iodoacetamide is a known alkylating agent and is toxic. Fluoroacetamide is also highly toxic.[9] Therefore, N-Methyl-2-fluoro-2-iodoacetamide should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
N-Methyl-2-fluoro-2-iodoacetamide represents an intriguing, albeit currently under-documented, chemical entity with significant potential in both synthetic and medicinal chemistry. This guide provides a foundational understanding of its predicted properties, plausible synthetic strategies, and expected reactivity based on the established chemistry of its structural analogs. It is our hope that this theoretical framework will inspire and facilitate future experimental investigation into this promising molecule, unlocking its full potential for scientific and therapeutic advancement.
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